Centa
Overview
Description
CENTA, also known as 6-β-(2-carboxy-4-nitrophenyl)-3-[(2-thienyl)acetamido]cephalosporanic acid, is a chromogenic cephalosporin compound. It is primarily used as a substrate for β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The hydrolysis of this compound by β-lactamase results in a color change, making it a valuable tool for studying enzyme kinetics and screening for β-lactamase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
CENTA is synthesized from commercially available cephalothin. The synthesis involves the following steps :
Preparation of 3-carboxyl-4-nitrothiophenol (TNB): Dissolve 5.05 mmol (2 g) of 5,5′-dithio-bis-(2-nitrobenzoic acid) in 100 ml of an aqueous solution of 0.5 M Tris base. Adjust the pH to 8.0 by adding 6 M hydrochloric acid. Add 7.1 mmol (1.1 g) of dithiothreitol, and stir the solution for 10 minutes at 22°C. Extract the mixture six times with 25 ml of ethyl acetate and acidify to pH 1.5 by adding 6 M hydrochloric acid.
Coupling Reaction: React the prepared TNB with cephalothin under controlled conditions to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques to remove impurities and ensure the desired quality .
Chemical Reactions Analysis
Types of Reactions
CENTA undergoes hydrolysis by β-lactamase enzymes, resulting in the cleavage of the β-lactam ring. This reaction is crucial for studying β-lactamase activity and screening for inhibitors .
Common Reagents and Conditions
Reagents: β-lactamase enzymes, Tris buffer, hydrochloric acid, dithiothreitol, ethyl acetate.
Conditions: The hydrolysis reaction is typically carried out at a pH of 7.0-8.0 and a temperature of 22°C.
Major Products
The hydrolysis of this compound by β-lactamase results in the formation of 2-nitrothiobenzoate (NTB-) anion, which causes a color change from yellow to red .
Scientific Research Applications
CENTA is widely used in scientific research for the following applications:
Chemistry: Studying the kinetics of β-lactamase enzymes and screening for β-lactamase inhibitors.
Biology: Investigating the mechanisms of antibiotic resistance in bacteria.
Medicine: Developing new β-lactamase inhibitors to combat antibiotic-resistant bacterial infections.
Industry: Quality control in the production of β-lactam antibiotics.
Mechanism of Action
CENTA acts as a substrate for β-lactamase enzymes. The enzyme catalyzes the hydrolysis of the β-lactam ring in this compound, resulting in the formation of 2-nitrothiobenzoate (NTB-) anion. This reaction causes a color change, which can be monitored spectrophotometrically at 405 nm . The primary molecular target of this compound is the β-lactamase enzyme, and the pathway involved is the hydrolysis of the β-lactam ring .
Comparison with Similar Compounds
Similar Compounds
Nitrocefin: Another chromogenic cephalosporin used as a substrate for β-lactamase enzymes.
PADAC (6-β-furylacryloylamidopenicillanic acid): A chromogenic β-lactam substrate used for studying β-lactamase activity.
Uniqueness of CENTA
This compound is unique due to its high sensitivity to a wide range of β-lactamase enzymes, making it a valuable tool for kinetic studies and inhibitor screening. Unlike nitrocefin, this compound is more readily soluble in aqueous media, which eliminates the need for a cosolvent such as dimethyl sulfoxide in assays .
Properties
IUPAC Name |
(6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)/t16-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWVVUSAORMBB-VQIMIIECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230061 | |
Record name | CENTA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80072-86-2, 9073-60-3 | |
Record name | CENTA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080072862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CENTA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lactamase, β- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.